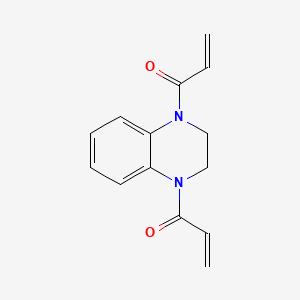

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one

CAS No.: 6699-44-1

Cat. No.: VC15937948

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6699-44-1 |

|---|---|

| Molecular Formula | C14H14N2O2 |

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 1-(4-prop-2-enoyl-2,3-dihydroquinoxalin-1-yl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C14H14N2O2/c1-3-13(17)15-9-10-16(14(18)4-2)12-8-6-5-7-11(12)15/h3-8H,1-2,9-10H2 |

| Standard InChI Key | QNHSOUYJNQXMTE-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)N1CCN(C2=CC=CC=C21)C(=O)C=C |

Introduction

1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one is a complex organic compound featuring a quinoxaline moiety linked by two prop-2-en-1-one groups. This compound is characterized by its unique structural framework, which includes a bicyclic quinoxaline ring system composed of a benzene ring fused to a pyrazine ring. The presence of the quinoxaline structure contributes to its potential biological activity and reactivity.

Reactivity Highlights

-

Electrophilic Nature: The prop-2-en-1-one groups are prone to nucleophilic attack, facilitating reactions such as Michael additions.

-

Biological Activity: The quinoxaline core and the substituents on the prop-2-en-1-one groups likely influence its biological activity.

Synthetic Approaches

Several synthetic methods have been developed for creating 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one. These approaches are advantageous for efficiently producing complex molecules.

Synthetic Methods

| Method | Description |

|---|---|

| 1. Condensation Reactions | Involves the reaction of quinoxaline derivatives with acrolein or its equivalents. |

| 2. Cross-Coupling Reactions | Utilizes palladium-catalyzed coupling to form the prop-2-en-1-one linkages. |

| 3. Multicomponent Reactions | Involves one-pot synthesis using multiple reactants to form the compound directly. |

Biological Activities and Potential Applications

Research indicates that compounds related to 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one exhibit notable biological activities. These activities are likely influenced by the quinoxaline core and the substituents on the prop-2-en-1-one groups.

Biological Activities

-

Antimicrobial and Antitumor Activities: Quinoxaline derivatives have shown potential in these areas.

-

Neuroprotective Effects: Some quinoxaline compounds have demonstrated neuroprotective properties.

Interactions with Biological Macromolecules

Understanding the interactions of 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one with biological macromolecules is crucial for elucidating its mechanism of action. Potential interactions include binding to enzymes or receptors.

Interaction Studies

| Macromolecule | Potential Interaction |

|---|---|

| Enzymes | Inhibition or activation of specific enzymes. |

| Receptors | Binding to receptors influencing signaling pathways. |

Future Directions

-

Biological Activity Screening: Further studies are needed to explore its biological activities fully.

-

Synthetic Method Optimization: Improving synthetic methods to increase efficiency and yield.

References:

- PubChem. 1,1'-(2,3-Dihydroquinoxaline-1,4-diyl)bisprop-2-en-1-one. CID 250412.

- PMC. Convenient Synthesis and Anticancer Activity of Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and N-Alkyl 3-((3-Phenyl-quinoxalin-2-yl)sulfanyl)propanamides.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume